REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])[CH:2]=1.Cl.[CH2:13](O)[CH3:14]>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]([O:11][CH2:13][CH3:14])=[O:10])[CH:2]=1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is bubbled for 4 to 5 hr
|
Duration
|
4.5 (± 0.5) h
|
Type
|
DISSOLUTION
|
Details
|
where all solids dissolved
|
Type
|
DISTILLATION
|
Details
|
Approximately 500 ml of ethanol are distilled off at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
the residual solution is cooled
|
Type
|
ADDITION
|
Details
|
diluted with 1500 ml of ether
|
Type
|
FILTRATION
|
Details
|
The solids are filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted once more with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the residual oil is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |